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Compound of Interest

Compound Name:

4-(dimethylamino)-N-(7-

(hydroxyamino)-7-

oxoheptyl)benzamide

Cat. No.: B1201579 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of M 344 and Mocetinostat, focusing on

their efficacy against cancer cell lines and their solubility profiles. The information presented is

supported by experimental data to aid in research and development decisions.

Overview and Mechanism of Action
M 344 and Mocetinostat are both anti-cancer agents, but they achieve their effects through

fundamentally different mechanisms. Mocetinostat is a well-defined histone deacetylase

(HDAC) inhibitor, while M 344, initially explored in the context of HDAC inhibition, is now

understood to primarily exert its cytotoxic effects by targeting mitochondrial function and tubulin

dynamics.

M 344 (ME-344): An isoflavone-based compound, M 344's anti-cancer activity is multifaceted. It

disrupts mitochondrial oxidative phosphorylation, leading to a decrease in ATP production and

an increase in reactive oxygen species (ROS).[1] Concurrently, it acts as a tubulin inhibitor,

disrupting microtubule polymerization and leading to cell cycle arrest in the G2/M phase.[1]

Mocetinostat (MGCD0103): This compound is a potent and selective inhibitor of Class I and IV

HDACs, with particular potency against HDAC1.[2] By inhibiting these enzymes, Mocetinostat

leads to the hyperacetylation of histones and other proteins, which results in the reactivation of
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tumor suppressor genes and subsequent induction of apoptosis, cell cycle arrest, and cellular

differentiation.[3][4]

Efficacy Comparison
The in vitro efficacy of M 344 and Mocetinostat has been evaluated across a range of cancer

cell lines. The following tables summarize their inhibitory concentrations.

Table 1: In Vitro Efficacy of M 344
Cell Line Type Cell Line(s) Efficacy Metric Value Range

Leukemia 7-cell line panel IC₅₀ 70–260 nM

Endometrial Cancer Ishikawa EC₅₀ 2.3 µM

Ovarian Cancer SK-OV-3 EC₅₀ 5.1 µM

Embryonal Nervous

System Tumors

D341 Med, Daoy, CH-

LA 90, SHSY-5Y
GI₅₀ 0.63–0.67 µM

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration. GI₅₀:

Half-maximal growth inhibition.

Table 2: In Vitro Efficacy of Mocetinostat
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Target / Cell Line
Type

Target / Cell Line(s) Efficacy Metric Value

HDAC Enzyme HDAC1 IC₅₀ 0.15 µM

HDAC Enzyme HDAC2 IC₅₀ 0.29 µM

HDAC Enzyme HDAC3 IC₅₀ 1.66 µM

HDAC Enzyme HDAC11 IC₅₀ 0.59 µM

Breast Cancer (ER+) MCF7 IC₅₀ 1.17 µM

Breast Cancer (ER+) T47D IC₅₀ 0.67 µM

Breast Cancer

(TNBC)
BT549 IC₅₀ 4.38 µM

Breast Cancer

(TNBC)
MDA-MB-231 IC₅₀ 3.04 µM

Various Cancer Types Broad Panel IC₅₀ 0.09–20 µM

IC₅₀: Half-maximal inhibitory concentration.

In vivo studies have demonstrated that both compounds can significantly inhibit tumor growth

in xenograft models. M 344 reduced tumor growth by up to 95% in a leukemia model without

notable toxicity.[1] Mocetinostat has also shown significant dose-dependent inhibition of tumor

growth in various human tumor xenografts and has progressed to Phase II clinical trials for

lymphomas, where it demonstrated clinical activity.[3]

Solubility Profile
The solubility of a compound is a critical parameter for its formulation and bioavailability. Both

M 344 and Mocetinostat exhibit poor aqueous solubility.

Table 3: Solubility Comparison
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Compound Solvent Solubility

M 344 Water Insoluble[5]

Ethanol ~3 mg/mL[6]

DMSO ~25 mg/mL[6]

DMF ~25 mg/mL[6]

Mocetinostat Water Insoluble[7][8]

Ethanol Insoluble[7]

DMSO 11-160 mg/mL[7][8]

DMF:PBS (pH 7.2) (1:1) 0.5 mg/mL

NOTE: Solubility in DMSO can vary based on factors such as purity, temperature, and

sonication.

Signaling Pathways and Experimental Workflows
Visual diagrams of the distinct signaling pathways for M 344 and Mocetinostat, along with a

typical experimental workflow for determining cell viability, are provided below.

Figure 1. M 344 dual mechanism of action.
Figure 2. Mocetinostat HDAC inhibition pathway.
Figure 3. Experimental workflow for MTT assay.

Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
This protocol is used to determine the cytotoxic or anti-proliferative effects of a compound on

cancer cells.

Cell Plating: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per

well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for

cell attachment.
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Compound Treatment: Prepare serial dilutions of the test compound (M 344 or Mocetinostat)

in culture medium. Remove the old medium from the wells and add 100 µL of the compound-

containing medium to the respective wells. Include vehicle-only wells as a negative control.

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) solution (5 mg/mL in PBS) to each well.

Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to

metabolize MTT into purple formazan crystals.

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to

ensure complete solubilization.

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot

a dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vitro HDAC Inhibition Assay
(Fluorometric)
This assay measures the ability of a compound to inhibit the activity of isolated HDAC

enzymes.

Reagent Preparation: Prepare assay buffer (e.g., 25 mM HEPES pH 8.0, 137 mM NaCl, 2.7

mM KCl, 1 mM MgCl₂). Dilute the recombinant HDAC enzyme and the fluorogenic HDAC

substrate (e.g., Boc-Lys(Ac)-AMC) in the assay buffer.

Compound Preparation: Prepare serial dilutions of Mocetinostat in the assay buffer.

Reaction Setup: In a 96-well black plate, add the diluted HDAC enzyme to each well. Then,

add the diluted Mocetinostat or vehicle control.
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Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to

the enzyme.

Initiate Reaction: Add the fluorogenic HDAC substrate to each well to start the reaction.

Incubation: Incubate the plate at 37°C for 30-60 minutes.

Development: Add a developer solution containing a protease (e.g., trypsin) and an HDAC

inhibitor (to stop the reaction, e.g., Trichostatin A). The protease cleaves the deacetylated

substrate, releasing the fluorophore (AMC).

Fluorescence Reading: Incubate for 15-20 minutes at room temperature. Measure the

fluorescence using a microplate reader with an excitation wavelength of ~360 nm and an

emission wavelength of ~460 nm.

Data Analysis: Calculate the percentage of HDAC inhibition for each concentration and

determine the IC₅₀ value.

Protocol 3: Tubulin Polymerization Assay
This assay assesses the effect of a compound on the in vitro assembly of microtubules from

purified tubulin.

Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80

mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂). Keep on ice.

Compound Preparation: Prepare various concentrations of M 344. Include a known tubulin

polymerization inhibitor (e.g., colchicine) as a negative control and a polymerization promoter

(e.g., paclitaxel) as a positive control. A vehicle-only control is also required.

Reaction Setup: In a pre-chilled 96-well plate, add the tubulin buffer and the test compounds.

Initiate Polymerization: Add the tubulin solution and GTP (to a final concentration of 1 mM) to

each well.

Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to

37°C. Measure the change in absorbance (turbidity) at 340 nm every minute for 60 minutes.

The increase in absorbance corresponds to the extent of tubulin polymerization.
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Data Analysis: Plot the absorbance versus time. The rate and extent of polymerization in the

presence of M 344 are compared to the controls to determine its inhibitory effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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